

# Independent Validation of BJT-778 (brelovitug) Data for Chronic Hepatitis D

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An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation and comparative analysis of the publicly available data for BJT-778 (brelovitug), an investigational monoclonal antibody for the treatment of chronic hepatitis D (CHD). The initial query referenced "TAK-778"; however, current research and clinical trial data predominantly point to BJT-778, also known as brelovitug, as the therapeutic agent of interest for this indication. This guide will focus on BJT-778, developed by Bluejay Therapeutics.

## **Executive Summary**

BJT-778 (brelovitug) is a fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets the hepatitis B virus surface antigen (HBsAg).[1][2][3] Its primary mechanism of action involves neutralizing and clearing both hepatitis B virus (HBV) and hepatitis D virus (HDV) virions, as well as depleting HBsAg-containing subviral particles.[2][4] This dual action is believed to not only directly reduce viral load but also to help restore the body's antiviral immunity. Phase 2 clinical trial data have demonstrated significant virologic and biochemical responses in patients with CHD. This guide will delve into the quantitative data, experimental protocols, and a comparison with available alternatives.

# Data Presentation: BJT-778 Efficacy in Chronic Hepatitis D



The following tables summarize the key quantitative data from the Phase 2 clinical trial of BJT-778 in patients with chronic hepatitis D.

Table 1: Virologic and Biochemical Response at Week 48

Dosing Regimen	Virologic Response*	Combined Endpoint**
300 mg weekly (QW)	100%	up to 82%
600 mg every two weeks (Q2W)	100%	up to 82%
900 mg every four weeks (Q4W)	100%	up to 82%

<sup>\*</sup>Virologic Response is defined as a ≥2 log10 IU/mL reduction in HDV RNA from baseline or undetectable HDV RNA. \*\*Combined Endpoint is defined as virologic response and normalization of alanine aminotransferase (ALT) levels.

Table 2: Safety and Tolerability

Adverse Events	Observation
Grade ≥3 Adverse Events	None reported
Serious Adverse Events	None reported
Treatment Discontinuations due to Adverse Events	None reported

# Experimental Protocols Phase 2 Clinical Trial Design for BJT-778 in Chronic Hepatitis D

The following provides a detailed methodology for the key Phase 2 clinical trial that generated the efficacy and safety data presented above.



Objective: To evaluate the safety, tolerability, and antiviral activity of BJT-778 in adult patients with chronic hepatitis D.

Study Design: A multi-center, open-label, randomized trial.

#### Participant Population:

- Adults (18-70 years) with chronic HBV and HDV co-infection.
- Quantifiable HDV RNA (>500 IU/mL) at screening.
- Abnormal Alanine Aminotransferase (ALT) levels at screening.
- Suppressed Hepatitis B Virus (HBV) on stable nucleos(t)ide analogue therapy.
- Patients with compensated cirrhosis and well-controlled HIV were eligible for inclusion.

#### **Dosing Cohorts:**

- Cohort 1: 300 mg BJT-778 administered subcutaneously once weekly.
- Cohort 2: 600 mg BJT-778 administered subcutaneously every week for 12 weeks, then every two weeks.
- Cohort 3: 900 mg BJT-778 administered subcutaneously every four weeks, with a loading dose at week two.

### Key Endpoints:

- Primary: Safety and tolerability of BJT-778.
- Secondary:
  - Proportion of patients achieving a virologic response (≥2 log10 IU/mL reduction in HDV RNA or undetectable HDV RNA).
  - Proportion of patients with normalization of ALT levels.



 Proportion of patients achieving the combined endpoint of virologic response and ALT normalization.

#### Assessments:

- HDV RNA levels were measured at baseline and regular intervals throughout the study.
- ALT levels were monitored to assess liver inflammation.
- Safety assessments included monitoring of adverse events.

# **Comparative Analysis**

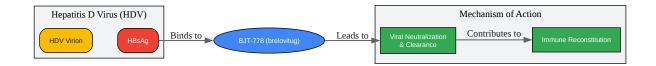
BJT-778 is being developed in a landscape with limited treatment options for chronic hepatitis D.

Table 3: Comparison of BJT-778 with Other Treatment Options



Feature	BJT-778 (brelovitug)	Hepcludex® (bulevirtide)	Vir Biotechnology Combination
Mechanism of Action	Monoclonal antibody targeting HBsAg, leading to viral neutralization and clearance, and potential immune reconstitution.	An entry inhibitor that blocks the NTCP receptor, preventing both HBV and HDV from entering liver cells.	A combination of a monoclonal antibody and an siRNA.
Reported Efficacy	100% virologic response and up to 82% combined endpoint at 48 weeks in a Phase 2 trial.	Conditionally approved in Europe based on Phase 2 data.	Positive Phase 2 results reported.
Dosing Frequency	Weekly to every four weeks (subcutaneous injection).	Daily injection.	Monthly.
Clinical Trial Status	Phase 3 trials are ongoing.	Conditionally approved in Europe; FDA submission may be resubmitted.	Moving into Phase 3 testing.

# Visualizations Signaling Pathway and Mechanism of Action

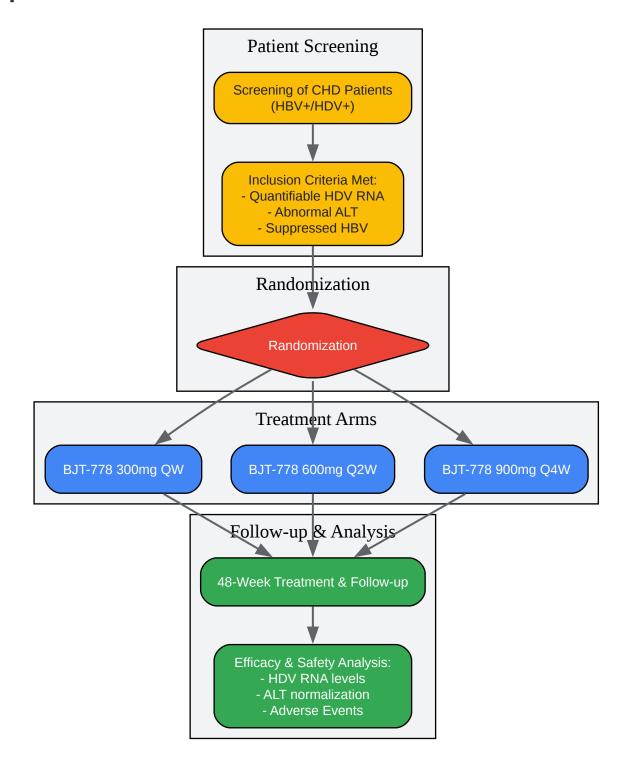


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Caption: Mechanism of action of BJT-778 (brelovitug).

## **Experimental Workflow: Phase 2 Clinical Trial**



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## References

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